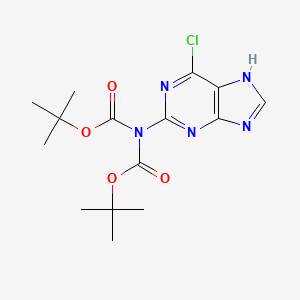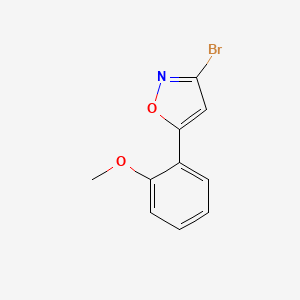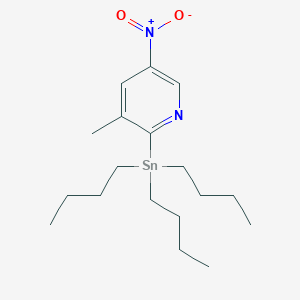
3-Methyl-5-nitro-2-(tributylstannyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-nitro-2-(tributylstannyl)pyridine is an organotin compound that features a pyridine ring substituted with a methyl group at the 3-position, a nitro group at the 5-position, and a tributylstannyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-nitro-2-(tributylstannyl)pyridine typically involves the following steps:
Nitration: The nitration of 3-methylpyridine to introduce the nitro group at the 5-position.
Stannylation: The introduction of the tributylstannyl group at the 2-position, often achieved through a Stille coupling reaction. This involves the reaction of a halogenated precursor with tributyltin hydride in the presence of a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in large-scale production.
化学反应分析
Types of Reactions
3-Methyl-5-nitro-2-(tributylstannyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through cross-coupling reactions.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the methyl group can undergo oxidation to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Stille Coupling: Utilizes palladium catalysts and organotin reagents.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products
Substitution Products: Various substituted pyridines depending on the nature of the substituent introduced.
Reduction Products: Amino derivatives of the pyridine ring.
Oxidation Products: Aldehydes or carboxylic acids derived from the methyl group.
科学研究应用
3-Methyl-5-nitro-2-(tributylstannyl)pyridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules through cross-coupling reactions.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug development and as a building block for medicinal chemistry.
Industry: Utilized in the production of materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 3-Methyl-5-nitro-2-(tributylstannyl)pyridine involves its reactivity in various chemical transformations:
Molecular Targets: The compound can interact with palladium catalysts in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds.
Pathways Involved: The nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the pyridine ring. The tributylstannyl group serves as a leaving group in substitution reactions.
相似化合物的比较
Similar Compounds
5-Methyl-2-(tributylstannyl)pyridine: Similar structure but lacks the nitro group, affecting its reactivity and applications.
3-Methyl-2-(tributylstannyl)pyridine: Lacks the nitro group at the 5-position, leading to different chemical properties.
2-Methyl-5-(tributylstannyl)pyridine: Different substitution pattern on the pyridine ring.
Uniqueness
3-Methyl-5-nitro-2-(tributylstannyl)pyridine is unique due to the presence of both the nitro and tributylstannyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and materials science.
属性
分子式 |
C18H32N2O2Sn |
|---|---|
分子量 |
427.2 g/mol |
IUPAC 名称 |
tributyl-(3-methyl-5-nitropyridin-2-yl)stannane |
InChI |
InChI=1S/C6H5N2O2.3C4H9.Sn/c1-5-2-6(8(9)10)4-7-3-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; |
InChI 键 |
IJJHTUSVISEGLR-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


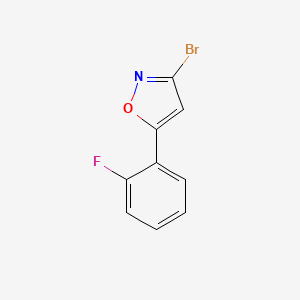

![2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13690065.png)
![[2-(2,4-Dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl benzoate](/img/structure/B13690066.png)


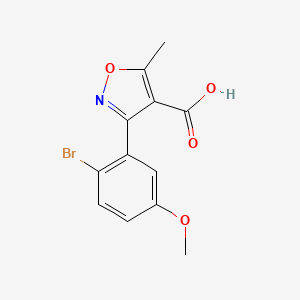


![tert-Butyl (2R,3S)-2-Methyl-1-[(R)-1-phenylethyl]piperidine-3-carboxylate](/img/structure/B13690095.png)
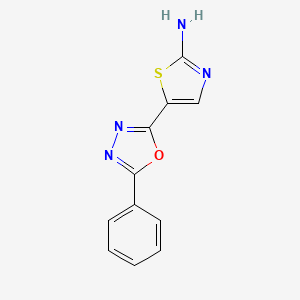
![5-[5-[(1-Boc-4-piperidyl)oxy]-2-isoindolinyl]-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one](/img/structure/B13690108.png)
